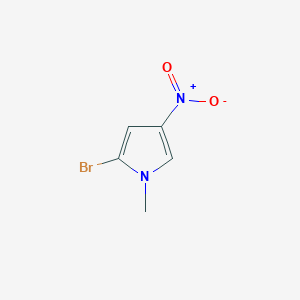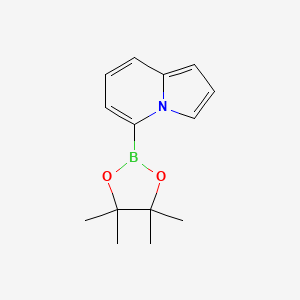![molecular formula C6H4IN3 B13660752 8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)
8-Iodoimidazo[1,2-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodoimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyrimidine with an α-haloketone, followed by iodination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Iodoimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form C-C bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products:
- Substituted imidazo[1,2-c]pyrimidines with various functional groups.
- N-oxides or deiodinated derivatives.
Applications De Recherche Scientifique
8-Iodoimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-Iodoimidazo[1,2-c]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can enhance the compound’s binding affinity and specificity through halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities and used in drug development.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with potential medicinal applications.
Imidazo[1,2-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Uniqueness: 8-Iodoimidazo[1,2-c]pyrimidine is unique due to the presence of the iodine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for the development of new drugs and materials.
Propriétés
Formule moléculaire |
C6H4IN3 |
|---|---|
Poids moléculaire |
245.02 g/mol |
Nom IUPAC |
8-iodoimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H4IN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H |
Clé InChI |
KDKUWEGBZSBXGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=NC=C(C2=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)




